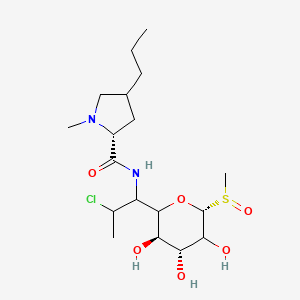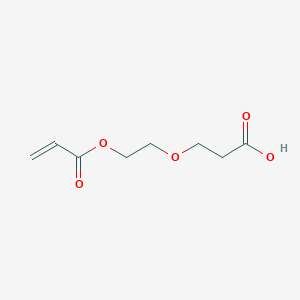
3-(2-(Acryloyloxy)ethoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACRL-PEG-acid, MW 1,000 is a polyPEG linker containing acrylate and carboxylic acid groups. The acrylate group enables Michael addition reactions, while the hydrophilic polyPEG spacer increases solubility in aqueous media. The carboxylic acid moiety can be used for bioconjugation with amine in the presence of activating agents such as HATU or EDC .
Preparation Methods
Synthetic Routes and Reaction Conditions
ACRL-PEG-acid, MW 1,000 is synthesized by polymerizing ethylene oxide to form polyethylene glycol (PEG), followed by functionalization with acrylate and carboxylic acid groups. The acrylate group is introduced through esterification reactions, while the carboxylic acid group is added via carboxylation reactions .
Industrial Production Methods
Industrial production of ACRL-PEG-acid, MW 1,000 involves large-scale polymerization of ethylene oxide under controlled conditions, followed by sequential functionalization steps. The process is optimized for high yield and purity, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
ACRL-PEG-acid, MW 1,000 undergoes various chemical reactions, including:
Michael Addition Reactions: The acrylate group participates in Michael addition reactions with nucleophiles such as thiols and amines.
Esterification and Amidation: The carboxylic acid group can form esters and amides with alcohols and amines, respectively.
Common Reagents and Conditions
Michael Addition: Typically carried out in the presence of a base such as triethylamine or sodium hydroxide.
Esterification: Requires an activating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amidation: Utilizes coupling agents such as HATU or EDC in the presence of a base.
Major Products Formed
Michael Addition: Produces PEG derivatives with thiol or amine groups attached to the acrylate moiety.
Esterification and Amidation: Forms PEG esters and amides, respectively.
Scientific Research Applications
ACRL-PEG-acid, MW 1,000 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates bioconjugation for labeling and tracking biomolecules.
Medicine: Employed in drug delivery systems to enhance solubility and bioavailability of therapeutic agents.
Industry: Utilized in the production of hydrogels, coatings, and adhesives.
Mechanism of Action
The mechanism of action of ACRL-PEG-acid, MW 1,000 involves its functional groups:
Comparison with Similar Compounds
Similar Compounds
Acrylate-PEG-acrylate: Contains two acrylate groups, used for radical polymerization.
Acrylate-PEG-NH2: Contains an acrylate and an amine group, used for bioconjugation.
m-PEG-Acrylate: Contains a methoxy group and an acrylate group, used for surface modification.
Uniqueness
ACRL-PEG-acid, MW 1,000 is unique due to its combination of acrylate and carboxylic acid groups, which provide versatile reactivity for various applications. Its hydrophilic polyPEG spacer enhances solubility, making it suitable for aqueous environments .
Properties
Molecular Formula |
C8H12O5 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-(2-prop-2-enoyloxyethoxy)propanoic acid |
InChI |
InChI=1S/C8H12O5/c1-2-8(11)13-6-5-12-4-3-7(9)10/h2H,1,3-6H2,(H,9,10) |
InChI Key |
SKWDRSOPNDXMIS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723120.png)
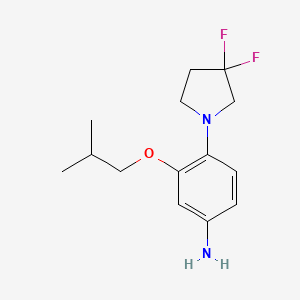
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B13723126.png)
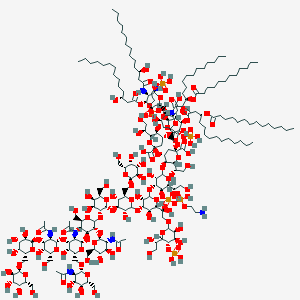
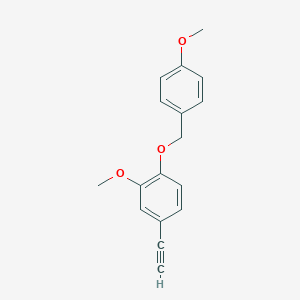

![(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine](/img/structure/B13723145.png)
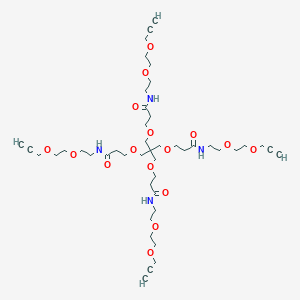
![methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B13723173.png)
![(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid](/img/structure/B13723174.png)
![ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate](/img/structure/B13723179.png)
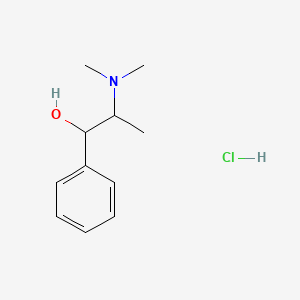
![[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13723188.png)
